![molecular formula C13H21N B2773206 1-(Adamantan-1-YL)cyclopropan-1-amine CAS No. 388095-21-4](/img/structure/B2773206.png)
1-(Adamantan-1-YL)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacological Potential in Neurodegenerative Diseases
Adamantane derivatives, including compounds structurally related to 1-(Adamantan-1-YL)cyclopropan-1-amine, have been explored for their potential in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's. Research highlights the pharmacological potential of adamantane-based compounds, such as amantadine and memantine, in exceeding the effects of well-known treatments against these diseases. This insight suggests a promising direction for studies into similar adamantane derivatives, possibly including 1-(Adamantan-1-YL)cyclopropan-1-amine, for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).
Ethylene Inhibition in Agriculture
Research on 1-Methylcyclopropene (1-MCP), a compound with a cyclopropane ring, shows its effectiveness in inhibiting ethylene effects across a range of fruits, vegetables, and floriculture crops. This application is crucial for delaying ripening and extending the shelf life of agricultural products. The effectiveness of 1-MCP at low concentrations and its interaction with temperature highlight the utility of cyclopropane derivatives in agricultural science (Blankenship & Dole, 2003).
Chemical and Material Science Applications
The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds demonstrate the versatility of adamantane chemistry. These compounds, which include derivatives of adamantane, have garnered attention for creating highly effective and selective drugs. The advancements in synthesizing adamantyl-containing compounds indicate potential applications in material science and drug development, underscoring the research value of adamantane derivatives, such as 1-(Adamantan-1-YL)cyclopropan-1-amine (Shokova & Kovalev, 2013).
Safety and Hazards
- Safety Data Sheet : Link.
Mechanism of Action
Target of Action
It is known that adamantane-containing amines, such as this compound, are often used in the synthesis of various pharmaceuticals .
Mode of Action
It has been used in the synthesis of n-aryl derivatives of adamantane-containing amines through the chan–lam reaction . This reaction involves the copper (II)-catalyzed reaction of amines with arylboronic acids .
Biochemical Pathways
The chan–lam reaction, in which this compound is involved, is a significant method for c sp 2–n bond formation, an important achievement of modern chemistry .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its absorption and distribution.
Result of Action
It is known that the compound can be used in the synthesis of various pharmaceuticals , suggesting that its effects would depend on the specific derivative being synthesized.
Action Environment
The compound is known to be stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
1-(1-adamantyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c14-13(1-2-13)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZBPBJYBOCXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C23CC4CC(C2)CC(C4)C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-YL)cyclopropan-1-amine | |
CAS RN |
388095-21-4 |
Source
|
Record name | 1-(adamantan-1-yl)cyclopropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.